2-Hydroxyoctan-3-one is an organic compound with the molecular formula . As a hydroxylated ketone, it features both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This compound is notable for its various roles in chemical and biological processes, particularly as a pheromone in certain insect species, which aids in studies of insect behavior and communication.
This compound is classified as a hydroxylated ketone due to the presence of both functional groups. It falls under the category of organic compounds, which are primarily characterized by carbon-containing structures.
The synthesis of 2-hydroxyoctan-3-one can be achieved through several methods:
The molecular structure of 2-hydroxyoctan-3-one consists of an octane backbone with a hydroxyl group on the second carbon and a ketone on the third carbon. The structural formula can be represented as follows:
2-Hydroxyoctan-3-one participates in various chemical reactions, including:
The mechanism of action for 2-hydroxyoctan-3-one primarily revolves around its role as a pheromone in insects. It is hypothesized that this compound interacts with specific receptors in insect antennae, triggering behavioral responses such as attraction or mating signals.
2-Hydroxyoctan-3-one has several scientific applications:
Crustomyces subabruptus is a basidiomycete fungus identified as a primary producer of fresh mushroom off-flavor (FMOff) compounds in wine grapes. This fungus biosynthesizes 1-hydroxyoctan-3-one (C₈H₁₆O₂) as a key volatile marker through an oxylipin pathway. The biosynthetic route initiates when fungal hyphae colonize grape berries, triggering the release of lipolytic enzymes that hydrolyze grape-derived lipids into polyunsaturated fatty acids (PUFAs), primarily linoleic acid (18:2 ω6). Under aerobic conditions, C. subabruptus metabolizes linoleic acid via stereoselective oxygenation at the C-10 position, forming (10S)-hydroperoxy-9(Z),12(Z)-octadecadienoic acid (10S-HPODE). This hydroperoxide undergoes homolytic cleavage by a hydroperoxide lyase (HPL), yielding C₈ volatile intermediates including 1-octen-3-one and 3-octanone [1] [5].
1-Hydroxyoctan-3-one is generated through NADPH-dependent reduction of 1-octen-3-one catalyzed by fungal short-chain dehydrogenases/reductases (SDRs). Recent studies demonstrate that C. subabruptus-contaminated musts contain significantly higher concentrations of 1-hydroxyoctan-3-one (up to 300 µg/L) compared to healthy musts (<5 µg/L). During alcoholic fermentation, its concentration converges to ~150 µg/L regardless of initial levels, indicating yeast-dependent equilibrium in wines [1] [4]. This compound exhibits a fresh mushroom-like aroma with a sensory threshold of 150 µg/L in wine matrices, contributing synergistically to FMOff alongside other C₈ compounds [5] [8].
Table 1: Key Biosynthetic Enzymes in C. subabruptus
Enzyme | Function | Product |
---|---|---|
Lipoxygenase (LOX) | C-10 oxygenation of linoleic acid | 10S-HPODE |
Hydroperoxide lyase (HPL) | C₈ volatile cleavage | 1-Octen-3-one |
Short-chain dehydrogenase (SDR) | Ketone reduction | 1-Hydroxyoctan-3-one |
The enzymatic cascade converting linoleic acid to 1-hydroxyoctan-3-one involves conserved fungal metalloenzymes. Lipoxygenase (LOX) initiates the pathway by incorporating molecular oxygen into linoleic acid, forming 10S-HPODE with high regio- and stereospecificity. This reaction occurs in the fungal cytosol and requires calcium cofactors for optimal activity [7]. Hydroperoxide lyase (HPL) then cleaves 10S-HPODE between C-10 and C-11, generating 1-octen-3-one and 10-oxo-8(E)-decenoic acid. The HPL in C. subabruptus belongs to the cytochrome P450 family (CYP74 clan) and exhibits substrate specificity toward 10S-HPODE over other hydroperoxides [1] [7].
The final reduction step involves fungal ketoreductases that convert the highly volatile 1-octen-3-one (perception threshold: 40 ng/L) to 1-hydroxyoctan-3-one. This NADPH-dependent reaction serves a dual purpose: (1) attenuation of the potent mushroom odor of 1-octen-3-one, and (2) generation of a stable precursor for glycosylation. Comparative genomics reveals that C. subabruptus possesses three redundant SDR genes (CsSDR1–3) capable of this reduction. Heterologous expression of CsSDR1 in Saccharomyces cerevisiae confirmed its activity, with kinetic assays showing a Kₘ of 85 µM for 1-octen-3-one and k꜀ₐₜ of 12 s⁻¹ [7].
Table 2: Enzymatic Transformations from Linoleic Acid to 1-Hydroxyoctan-3-one
Substrate | Enzyme | Reaction Type | Product |
---|---|---|---|
Linoleic acid | LOX | Dioxygenation | 10S-HPODE |
10S-HPODE | HPL | Homolytic cleavage | 1-Octen-3-one |
1-Octen-3-one | SDR | NADPH-dependent reduction | 1-Hydroxyoctan-3-one |
Glycosidic precursors of 1-hydroxyoctan-3-one represent a critical reservoir for FMOff development in wines. In C. subabruptus-infected grapes, β-D-glucosidase-cleavable glycosides are synthesized through UDP-glucosyltransferase (UGT)-catalyzed conjugation. Recent LC-MS/MS analyses identified two major glycosides: 1-hydroxyoctan-3-one β-D-glucopyranoside and its 6-O-malonyl ester derivative. These non-volatile precursors accumulate in contaminated musts at 50–200 µg/L (expressed as aglycone equivalents) but remain undetectable in healthy musts [1] [4].
During alcoholic fermentation, Saccharomyces cerevisiae (e.g., strain Levuline CHP®) hydrolyzes these glycosides via endogenous exoglucosidases, releasing free 1-hydroxyoctan-3-one. Tracking isotopic labels (¹³C₆-glucosides) revealed that 65–80% of glycosides are hydrolyzed within 72 hours of fermentation. Interestingly, the yeast also re-glycosylates a portion of free aglycones, forming new β-glucosides that persist in wine. This dynamic equilibrium explains why 1-hydroxyoctan-3-one consistently reaches ~150 µg/L in finished wines regardless of initial contamination levels [1] [4].
The fate of glycosides is matrix-dependent: Contaminated musts show a 70% decrease in glycoside concentration post-fermentation, while healthy musts exhibit de novo formation of 1-hydroxyoctan-3-one glycosides. This suggests yeast metabolically generate precursors from lipid oxidation products. The presence of glycosides represents a long-term taint risk, as residual precursors may hydrolyze during wine aging, perpetuating FMOff [1] [5] [8].
Table 3: Glycosidic Precursors of 1-Hydroxyoctan-3-one in Winemaking
Precursor Type | Concentration in Contaminated Musts (µg/L) | Hydrolysis Yield (%) | Wine Impact |
---|---|---|---|
β-D-Glucopyranoside | 120–200 | 78 ± 5 | Direct aglycone release |
6-O-Malonyl-glucoside | 50–90 | 65 ± 7 | Slow hydrolysis |
Yeast-synthesized glycosides | <5 (must); up to 40 (wine) | N/A | Delayed off-flavor |
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